molecular formula C8H7BrF3NO3S B12853649 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

Katalognummer: B12853649
Molekulargewicht: 334.11 g/mol
InChI-Schlüssel: IHDZPJYJSYVYEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H7BrF3NO3S and a molecular weight of 334.11 g/mol . It is known for its unique structural features, which include an amino group, a bromine atom, a methyl group, and a trifluoromethanesulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-bromo-5-fluorophenyl trifluoromethanesulphonate
  • 2-Amino-4-bromo-5-chlorophenyl trifluoromethanesulphonate
  • 2-Amino-4-bromo-5-iodophenyl trifluoromethanesulphonate

Uniqueness

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. The trifluoromethanesulphonate ester also imparts distinct chemical and physical properties, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C8H7BrF3NO3S

Molekulargewicht

334.11 g/mol

IUPAC-Name

(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3

InChI-Schlüssel

IHDZPJYJSYVYEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.